molecular formula C11H7ClN2O2 B8438150 5-Chloro-2-(pyridin-3-yl)nicotinic acid

5-Chloro-2-(pyridin-3-yl)nicotinic acid

Cat. No.: B8438150
M. Wt: 234.64 g/mol
InChI Key: OWKPPWOMLUEXIB-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-3-yl)nicotinic acid is a nicotinic acid derivative featuring a pyridinyl ether substituent at the 2-position and a chlorine atom at the 5-position of the pyridine ring.

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

5-chloro-2-pyridin-3-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-8-4-9(11(15)16)10(14-6-8)7-2-1-3-13-5-7/h1-6H,(H,15,16)

InChI Key

OWKPPWOMLUEXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=N2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

5-Chloro-2-[(6-methylpyridin-3-yl)oxy]nicotinic Acid
  • Structure : Differs by a 6-methyl group on the pyridinyl ether.
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid
  • Structure : Features a 2-methyl group on the pyridinyl ether.
  • Properties : Molecular weight 264.66 g/mol, melting point 182–186°C (similar derivatives). The steric hindrance from the 2-methyl group may reduce reactivity in coupling reactions .
5-Chloro-2-hydroxynicotinic Acid
  • Structure : Replaces the pyridinyl ether with a hydroxyl group.
  • Properties : Lower molecular weight (172.54 g/mol) and higher solubility in polar solvents due to the hydroxyl group. Melting point: 204–208°C .

Chlorinated Nicotinic Acid Derivatives

2-Chloro-5-(trifluoromethyl)nicotinic Acid
  • Structure : Trifluoromethyl group at the 5-position.
  • Properties : The electron-withdrawing CF₃ group increases acidity (pKa ~1.5) compared to 5-chloro derivatives, influencing binding to biological targets .
2-Chloro-5-fluoronicotinic Acid
  • Structure : Fluorine atom at the 5-position.
  • Properties : Smaller atomic radius of fluorine may improve metabolic stability relative to chlorine .

Aromatic Substitution Patterns

5-Chloro-2-((4-chlorophenyl)amino)benzoic Acid
  • Structure: Chlorophenylamino substituent.
  • Properties : Melting point 227–230°C, yield 56%. The dual chloro groups enhance halogen bonding but reduce solubility .
5-Chloro-2-(3-ethylphenoxy)nicotinic Acid
  • Structure: Ethylphenoxy substituent.
  • Properties: Molecular weight 277.7 g/mol.

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
5-Chloro-2-(pyridin-3-yl)nicotinic acid C₁₂H₈ClN₂O₃ 264.66 Not reported Not reported
5-Chloro-2-hydroxynicotinic acid C₆H₃ClNO₃ 172.54 204–208 50–58
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid C₁₂H₉ClN₂O₃ 264.66 182–186 40–56
2-Chloro-5-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ 225.56 Not reported Not reported

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